5-(2-Fluorobenzyl)-1,3-thiazol-2-amine 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 876715-72-9
VCID: VC2011644
InChI: InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13)
SMILES: C1=CC=C(C(=C1)CC2=CN=C(S2)N)F
Molecular Formula: C10H9FN2S
Molecular Weight: 208.26 g/mol

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine

CAS No.: 876715-72-9

Cat. No.: VC2011644

Molecular Formula: C10H9FN2S

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine - 876715-72-9

Specification

CAS No. 876715-72-9
Molecular Formula C10H9FN2S
Molecular Weight 208.26 g/mol
IUPAC Name 5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H9FN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13)
Standard InChI Key MJWGGQHOCHEUHY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=CN=C(S2)N)F
Canonical SMILES C1=CC=C(C(=C1)CC2=CN=C(S2)N)F

Introduction

Chemical Identity and Structure

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is a thiazole derivative characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound features a 2-fluorobenzyl moiety at the 5-position of the thiazole ring and an amine group at the 2-position. This unique structural arrangement contributes to its chemical reactivity and biological interactions.

Basic Identification

ParameterValueSource
CAS Number876715-72-9
IUPAC Name5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine
Alternative Names2-Amino-5-(2-fluorobenzyl)thiazole; 5-(2-Fluoro-benzyl)-thiazol-2-ylamine
Molecular FormulaC₁₀H₉FN₂S
Molecular Weight208.26 g/mol
Purity Specification≥95% (commercial grade)

Structural Features

The compound's structure consists of three key components:

  • A 1,3-thiazole ring as the core heterocyclic structure

  • A 2-fluorobenzyl substituent at the 5-position of the thiazole ring

  • A primary amine group at the 2-position of the thiazole ring

This arrangement creates a molecule with multiple functional groups capable of various interactions with biological targets. The presence of the fluorine atom at the ortho position of the benzyl group is particularly significant, as it can enhance lipophilicity and influence the compound's pharmacokinetic properties.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is essential for its application in research and potential therapeutic development.

Chemical Reactivity

The reactivity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is primarily determined by:

  • The nucleophilicity of the primary amine group at the 2-position, making it susceptible to acylation, alkylation, and condensation reactions

  • The aromaticity of the thiazole ring, which provides stability while allowing for electrophilic substitution reactions

  • The presence of the fluorine atom, which affects the electronic distribution across the molecule

These properties make the compound versatile for chemical modifications in the development of derivatives with enhanced biological activities.

Synthesis Methods

The synthesis of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine typically involves multi-step procedures. Based on established methods for similar thiazole derivatives, several synthetic routes can be proposed.

Hantzsch Thiazole Synthesis

This classical approach involves the cyclization of α-haloketones with thiourea or thioamides. For 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine, this would likely involve:

  • Preparation of an appropriate α-haloketone derivative from 2-fluorobenzyl compounds

  • Cyclization with thiourea to form the 2-aminothiazole ring

  • Purification to isolate the target compound

Gabriel-Colman Rearrangement

This alternative approach could involve:

  • Preparation of a 2-fluorobenzyl thioamide

  • Reaction with α-haloacyl compounds

  • Rearrangement to form the thiazole ring

Biological Activity and Mechanism of Action

As a member of the thiazole derivative family, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine likely exhibits diverse biological activities. The biological properties of thiazole derivatives have been extensively studied, providing a framework for understanding the potential activities of this specific compound.

Antimicrobial Activity

Thiazole derivatives, particularly 2-aminothiazoles, have demonstrated significant antimicrobial properties. Research on structurally similar compounds has shown activity against:

Pathogen TypeActivity LevelStructural RequirementsReference
Gram-positive bacteriaModerate to high2-amino group essential
Mycobacterium tuberculosisVariable (MIC range: 0.024-2 μM)N-substitution enhances activity
FungiLow to moderateHalogenated derivatives show increased potency

The mechanism likely involves interaction with specific enzymes essential for microbial cell wall synthesis or nucleic acid replication.

Anticancer Properties

Fluorinated thiazole derivatives have shown promising anticancer activities in various in vitro models. While specific data for 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine is limited, studies on similar compounds have demonstrated:

  • Cytotoxicity against multiple cancer cell lines including breast cancer (MDA-MB-231, MCF-7) and hepatocarcinoma (HepG2, SMMC-7721) cells

  • Induction of apoptosis in cancer cells through multiple pathways

  • Potential interaction with kinases and other enzymes involved in cell proliferation

The presence of the fluorine atom in the benzyl moiety likely enhances cellular permeability and target binding affinity, contributing to the anticancer potential of this compound.

Mechanism of Action

The biological activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine likely involves:

  • Binding to specific molecular targets, including enzymes and receptors

  • Modulation of signaling pathways that regulate cell growth, differentiation, and apoptosis

  • Potential inhibition of protein synthesis or DNA replication in microbial cells

The thiazole ring serves as a key pharmacophore, while the 2-fluorobenzyl group may enhance binding specificity and influence the compound's pharmacokinetic properties.

Structure-Activity Relationships

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine and developing more potent derivatives.

Key Structural Elements

Based on studies of similar thiazole derivatives, the following structural elements significantly influence biological activity:

  • Thiazole Ring: The core heterocyclic structure is essential for biological activity and provides a scaffold for appropriate spatial arrangement of functional groups

  • 2-Amino Group: Critical for interaction with various biological targets; modification of this group can significantly alter activity profiles

  • Fluorine Substitution: The position of the fluorine atom on the benzyl ring affects lipophilicity, metabolic stability, and target binding

Structure Modifications and Effects

Studies on similar compounds have revealed how specific modifications affect biological activity:

ModificationEffect on ActivityPotential ApplicationReference
N-acylation of 2-amino groupEnhanced antimicrobial activityDevelopment of antibacterial agents
Substitution at the benzyl groupAltered selectivity for specific targetsTargeting specific cancer cell types
Introduction of additional heteroatomsModified pharmacokinetic propertiesImproving bioavailability

These insights provide valuable direction for the development of new derivatives with enhanced therapeutic potential.

Research Applications

5-(2-Fluorobenzyl)-1,3-thiazol-2-amine has diverse applications in scientific research and drug development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as:

  • A lead compound for the development of novel therapeutic agents

  • A structural template for the design of compound libraries

  • A probe for investigating biological pathways and mechanisms

The versatility of the thiazole scaffold makes it particularly valuable for developing compounds with specific pharmacological profiles.

Drug Discovery

Applications in drug discovery include:

  • Development of antimicrobial agents, particularly against drug-resistant strains

  • Design of anticancer agents targeting specific signaling pathways

  • Exploration of anti-inflammatory and immunomodulatory compounds

The fluorinated benzyl group provides opportunities for optimizing pharmacokinetic properties, enhancing target selectivity, and reducing potential toxicity.

Chemical Biology

In chemical biology, 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine can be used to:

  • Investigate protein-ligand interactions

  • Develop chemical probes for studying specific cellular processes

  • Create tool compounds for target validation studies

These applications highlight the compound's value beyond potential therapeutic uses, contributing to fundamental understanding of biological systems.

Comparison with Similar Compounds

Comparing 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine with structurally related compounds provides insights into the effects of specific structural modifications on physical properties and biological activities.

Structural Analogs

CompoundStructural DifferenceNotable EffectsReference
5-(3-Fluorobenzyl)-1,3-thiazol-2-amineFluorine at meta positionAltered receptor binding profile
5-(4-Fluorobenzyl)-1,3-thiazol-2-amineFluorine at para positionDifferent electronic distribution
5-(2-Fluorophenyl)-1,3-thiazol-2-amineDirect phenyl connection (no methylene bridge)Reduced conformational flexibility
5-(2-Chlorobenzyl)-1,3-thiazol-2-amineChlorine instead of fluorineIncreased lipophilicity, different bioavailability
4-Butyl-N-(2-fluorophenyl)-1,3-thiazol-2-amineAlkyl chain at position 4, N-substitutedModified biological target specificity

These comparisons highlight how subtle structural changes can significantly impact chemical and biological properties.

Activity Comparisons

Studies on similar thiazole derivatives have demonstrated varied biological activities:

  • Fluorine position (ortho, meta, para) influences antimicrobial potency, with ortho-substituted compounds often showing enhanced activity against gram-positive bacteria

  • N-substituted derivatives generally exhibit improved anticancer properties compared to primary 2-amino compounds

  • Benzyl-substituted thiazoles typically show greater metabolic stability compared to direct phenyl analogs

These observations provide a basis for predicting and interpreting the biological activity of 5-(2-Fluorobenzyl)-1,3-thiazol-2-amine.

Classification ParameterValueReference
GHS Hazard ClassIrritant
GHS Signal WordWarning
Hazard StatementsH315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation)
Transport ClassificationNot classified as hazardous material for transport

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator